molecular formula C4H5F3O2S B6147746 3,3,3-trifluoro-2-(sulfanylmethyl)propanoic acid CAS No. 77130-79-1

3,3,3-trifluoro-2-(sulfanylmethyl)propanoic acid

Cat. No.: B6147746
CAS No.: 77130-79-1
M. Wt: 174.1
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Description

3,3,3-trifluoro-2-(sulfanylmethyl)propanoic acid is an organofluorine compound characterized by the presence of trifluoromethyl and sulfanylmethyl groups attached to a propanoic acid backbone. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,3-trifluoro-2-(sulfanylmethyl)propanoic acid typically involves the introduction of trifluoromethyl and sulfanylmethyl groups onto a propanoic acid framework. One common method involves the reaction of 3,3,3-trifluoropropanoic acid with a sulfanylmethylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3,3,3-trifluoro-2-(sulfanylmethyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or aldehydes.

    Substitution: Substituted derivatives with nucleophiles replacing the trifluoromethyl group.

Scientific Research Applications

3,3,3-trifluoro-2-(sulfanylmethyl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, particularly in drug design and development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,3,3-trifluoro-2-(sulfanylmethyl)propanoic acid involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of biological molecules. The sulfanylmethyl group can form covalent bonds with nucleophilic sites, potentially modifying the activity of target proteins or enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 3,3,3-trifluoro-2-(trifluoromethyl)propanoic acid
  • 3,3,3-trifluoro-2,2-dimethylpropanoic acid
  • 3,3,3-trifluoropropanoic acid

Uniqueness

3,3,3-trifluoro-2-(sulfanylmethyl)propanoic acid is unique due to the presence of both trifluoromethyl and sulfanylmethyl groups, which impart distinct chemical properties

Properties

CAS No.

77130-79-1

Molecular Formula

C4H5F3O2S

Molecular Weight

174.1

Purity

95

Origin of Product

United States

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